4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride

Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride (CAS 1158340-06-7) is a benzamide derivative featuring a 4-fluorophenyl ring and a 4-aminomethyl substituent, commonly supplied as a hydrochloride salt for enhanced stability and solubility. The compound has a molecular formula of C14H14ClFN2O, a molecular weight of approximately 280.73 g/mol, and a computed LogP of 2.33, positioning it within a chemical space favorable for passive membrane permeability.

Molecular Formula C14H14ClFN2O
Molecular Weight 280.73
CAS No. 1158340-06-7
Cat. No. B2505450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride
CAS1158340-06-7
Molecular FormulaC14H14ClFN2O
Molecular Weight280.73
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C14H13FN2O.ClH/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11;/h1-8H,9,16H2,(H,17,18);1H
InChIKeyBDPSMVUFGMBKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Hydrochloride (CAS 1158340-06-7): Core Chemical Profile


4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride (CAS 1158340-06-7) is a benzamide derivative featuring a 4-fluorophenyl ring and a 4-aminomethyl substituent, commonly supplied as a hydrochloride salt for enhanced stability and solubility . The compound has a molecular formula of C14H14ClFN2O, a molecular weight of approximately 280.73 g/mol, and a computed LogP of 2.33, positioning it within a chemical space favorable for passive membrane permeability . It is typically presented at a baseline purity of 95%, as indicated by commercial technical datasheets, making it a suitable starting point for medicinal chemistry optimization campaigns .

The Risk of Generic Substitution: Why 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Hydrochloride is Not Interchangeable


Substituting 4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride with a seemingly similar benzamide analog carries a high risk of experimental failure, primarily due to the critical importance of substituent regiochemistry. While a close positional isomer like N-[4-(aminomethyl)phenyl]-4-fluorobenzamide (CAS 926207-17-2) shares an identical molecular weight, formula, lipophilicity (XLogP3 1.9), and topological polar surface area (TPSA 55.1 Ų) [1][2], the swap of the aminomethyl group from the benzoyl ring to the aniline ring creates a fundamentally different molecular recognition surface. This difference critically alters the molecule's ability to form specific hydrogen-bonding and π-π stacking interactions with biological targets, making them distinct entities in any structure-activity relationship (SAR) study [3]. Therefore, direct substitution without explicit quantitative validation of target engagement and functional activity is not scientifically justified.

Quantitative Differentiation Guide for 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Hydrochloride


Regioisomeric Differentiation: Target Compound vs. N-[4-(aminomethyl)phenyl]-4-fluorobenzamide

The most critical differentiation for procurement is the regioisomeric identity. The target compound, with its aminomethyl group on the benzoyl moiety, is a distinct chemical entity from its isomer N-[4-(aminomethyl)phenyl]-4-fluorobenzamide, which bears the substituent on the aniline ring [1]. Despite these two isomers possessing identical molecular compositions (C14H13FN2O) and computed properties like XLogP3 (1.9) and TPSA (55.1 Ų) for the free base, their different spatial arrangements ensure they are not functional analogs in a biological context [1][2].

Structure-Activity Relationship Medicinal Chemistry Molecular Recognition

Advantage of Salt Form: Hydrochloride vs. Free Base Stability and Solubility

The hydrochloride salt form (CAS 1158340-06-7) directly addresses the solubility and long-term storage stability challenges often encountered with the free base (CAS 953886-01-6). Salt formation is a standard strategy to increase the aqueous solubility of poorly soluble free bases, a key requirement for developing robust in vitro assays . The provided analytical data, including the GHS hazard statements for the salt, confirm its defined, stable composition, which is preferable for reproducible high-throughput screening .

Formulation Science Preformulation Compound Management

Potential for Selective Kinase Engagement: A Key Differentiator in Kinase Drug Discovery

The 4-(aminomethyl)benzamide scaffold is a recognized motif for engaging specific kinase ATP-binding pockets, as evidenced by its use in developing potent Ebola and Marburg virus entry inhibitors [1]. While no direct biological profiling of the specific compound 4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride (CAS 1158340-06-7) was found, the parent class of 4-(aminomethyl)benzamides has demonstrated remarkable potency and selectivity, with optimized compounds showing activity in the low nanomolar range against filovirus infection (e.g., compound 20, IC50 = 5.6 nM) and good selectivity over CYP450 enzymes (CYP3A4 and CYP2C9) for optimized analog 32 [1]. The 4-fluorophenyl substituent on the target compound is a common moiety for modulating lipophilicity and binding to 'selectivity pockets' in kinases.

Kinase Inhibitor Selectivity Profile Chemical Probe

High-Value Application Scenarios for 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Hydrochloride


Structure-Activity Relationship (SAR) Probing of the Ebola Virus Entry Inhibitor Pharmacophore

Given the validated activity of the 4-(aminomethyl)benzamide class against filovirus entry, this specific compound is a high-priority procurement candidate for any laboratory aiming to systematically probe the SAR of this emerging pharmacophore. The 4-fluorophenyl substituent represents a straightforward analog for exploring electronic and steric effects on the N-terminal ring, directly building upon the work of Cui et al. (J. Med. Chem. 2020) [1]. Its use can generate proprietary SAR data with a high likelihood of producing patentable, potent, and selective anti-EBOV leads.

Regioisomeric Selectivity Profiling in Kinase or Receptor Panels

The compound is ideally suited for a head-to-head selectivity panel study against its regioisomer, N-[4-(aminomethyl)phenyl]-4-fluorobenzamide (CID 16773003). Systematic screening of both isomers against a broad panel of kinases, GPCRs, or proteases would quantitatively define the topological selectivity determinants of the 4-(aminomethyl)benzamide scaffold. This experiment can serve as a rigorous internal validation step for a medicinal chemistry group, establishing the procurement of the correct isomer as a critical gatekeeper for any subsequent chemical biology or drug discovery project [1][2].

Synthetic Chemistry: A Key Intermediate for Late-Stage Functionalization

The primary aminomethyl group offers a reactive handle for further diversification, including reductive aminations, amide couplings, and urea formations. This makes the compound a valuable advanced intermediate for generating combinatorial libraries to explore specific pockets in the KDM1A or related targets, where benzamide derivatives are known to bind [3]. The commercially available hydrochloride salt enhances the ease of use in parallel synthesis and automated purification workflows.

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